Chromic acid

H2CrO4

CrH2O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2CrO4

CrH2O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 169 g/100 g water at 25 °C /Anhydrous chromic acid, chromic trioxide/

In water, 1854 g/L at 20 °C

Soluble in alcohol and mineral acids /Anhydrous chromic acid/

Soluble in sulfuric acid and nitric acid.

... Dissolves readily in water to form a strongly acidic, caustic solution.

Solubility in water, g/100ml: 61.7 (good)

Synonyms

Canonical SMILES

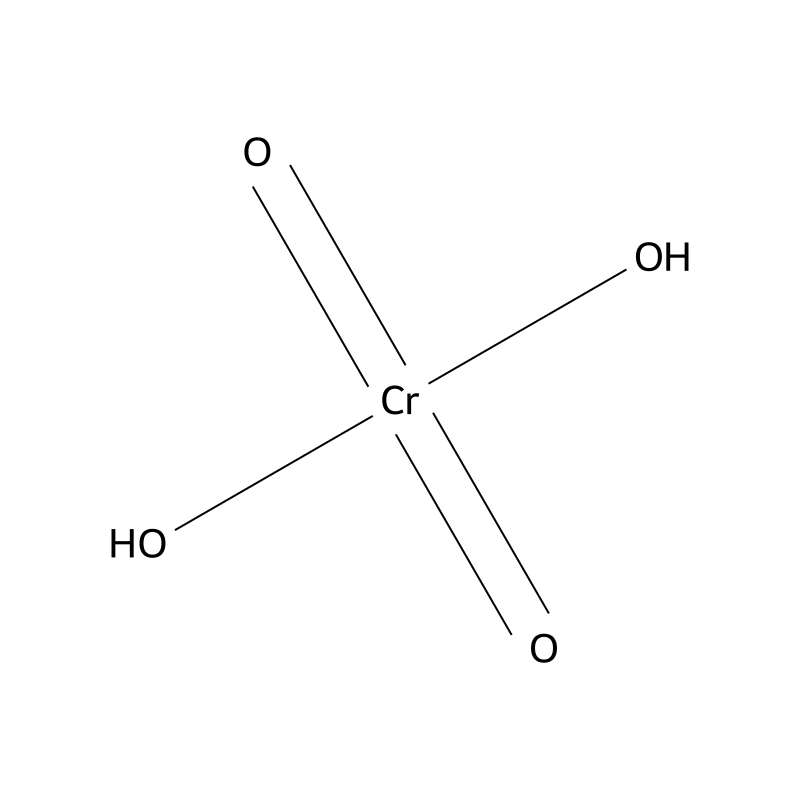

Chromic acid, chemically represented as , is a powerful oxidizing agent formed primarily by dissolving chromium trioxide () in water or by adding sulfuric acid to dichromate solutions. It is known for its strong acidity and corrosive nature, featuring chromium in the +6 oxidation state, which contributes to its reactivity and toxicity. The solution typically appears orange due to the presence of chromium species, and it can also exist in equilibrium with other chromate ions depending on the pH of the solution .

Chromic acid is widely recognized for its ability to oxidize organic compounds. Its primary reactions include:

- Oxidation of Alcohols: Chromic acid oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. The mechanism involves the formation of a chromic ester intermediate, where the alcohol oxygen bridges the carbon and chromium atoms .

- Formation of Chromic Esters: This occurs when alcohols react with chromic acid, leading to the formation of stable intermediates that can further decompose into carbonyl compounds under certain conditions .

- Reactions with Aldehydes: Aldehydes are also oxidized to carboxylic acids upon treatment with chromic acid .

Chromic acid exhibits significant biological activity primarily due to its oxidative properties. It has been identified as a moderate carcinogen and can cause damage to cellular components, including DNA and proteins. The oxidative stress induced by chromic acid can lead to various pathological conditions, including cancer. Additionally, it is utilized in histology as a fixing agent, where it preserves tissue morphology by cross-linking proteins and nucleic acids .

Chromic acid can be synthesized through several methods:

- Dissolving Chromium Trioxide: Direct dissolution of chromium trioxide in water yields chromic acid.

- Reaction with Sulfuric Acid: Adding concentrated sulfuric acid to sodium dichromate or potassium dichromate solutions also produces chromic acid.

- Concentration Variations: Higher concentrations of chromic acid can be achieved by evaporating water from dilute solutions, though this must be done with caution due to its corrosive nature .

Chromic acid has several applications across different fields:

- Organic Chemistry: Used as a reagent for oxidizing alcohols and aldehydes.

- Histology: Functions as a fixing agent for biological tissues due to its ability to preserve cellular structures.

- Glass Cleaning: Historically employed as a cleaning agent for laboratory glassware because of its strong oxidizing properties .

- Electroplating and Metal Treatment: Utilized in processes requiring surface oxidation and passivation of metals.

Research on chromic acid interactions primarily focuses on its oxidative effects on biological tissues and organic compounds. Studies reveal that chromic acid can induce significant oxidative stress in cells, leading to DNA damage and potential mutagenesis. Its interactions with various biomolecules have been studied extensively to understand its toxicological profile and mechanisms of action within living organisms .

Chromic acid shares similarities with several other chromium-containing compounds, particularly in terms of reactivity and applications. Here are some comparable compounds:

| Compound | Oxidation State | Key Characteristics |

|---|---|---|

| Chromium Trioxide | +6 | Precursor to chromic acid; strong oxidizer |

| Sodium Dichromate | +6 | Used in various oxidation reactions |

| Potassium Dichromate | +6 | Similar applications as sodium dichromate |

| Pyridinium Chlorochromate | +6 | Selectively oxidizes alcohols to aldehydes |

| Collins Reagent | +6 | Used for diverse oxidation reactions |

Uniqueness of Chromic Acid

Chromic acid stands out due to its strong acidic nature combined with potent oxidizing capabilities, making it particularly effective for specific organic transformations that other chromium compounds may not facilitate as efficiently. Its role as a histological fixative also distinguishes it from other similar compounds, which may not provide the same level of cellular preservation .

The oxidation of alcohols by chromic acid proceeds through a well-defined mechanistic pathway involving the formation of chromate ester intermediates. This process begins with nucleophilic attack by the alcohol oxygen on the electrophilic chromium center, forming a critical O-Cr bond that facilitates the subsequent oxidation steps.

Formation and Structure of Chromate Ester Intermediates

The initial step in alcohol oxidation by chromic acid involves formation of a chromate ester. This crucial intermediate is formed when the hydroxyl oxygen of the alcohol attacks the electrophilic chromium center:

R-CH2-OH + H2CrO4 → R-CH2-O-CrO3H + H2OThis ester formation positions the chromium in proximity to the α-hydrogen atom, allowing for subsequent elimination. The presence of acid catalyzes this process by protonating chromium oxygens, enhancing the electrophilicity of the chromium center.

Chromate esters are generally transient intermediates that rapidly undergo decomposition to form carbonyl compounds. However, when the substrate lacks an α-hydrogen (as in tertiary alcohols), these intermediates can be sufficiently stable to isolate, particularly with bulky organic substituents such as tert-butyl or triphenylmethyl groups.

The structure of these intermediates involves a C-O-Cr linkage that positions the chromium for optimal interaction with the α-hydrogen. X-ray crystallographic studies of stable chromate esters have confirmed this structural arrangement, showing that the Cr-O-C bond angle typically ranges from 120-130°, facilitating the subsequent elimination step.

Evidence for Chromate Ester Intermediates in the Reaction Pathway

Multiple lines of evidence support the formation of chromate ester intermediates:

- Kinetic studies showing second-order kinetics (first-order in both alcohol and chromic acid)

- Isolation of stable chromate esters from tertiary alcohols lacking α-hydrogens

- Spectroscopic identification of transient intermediates using low-temperature techniques

- Isotope labeling studies tracking oxygen incorporation

These chromate esters represent the pivotal intermediates that determine the reaction outcome, with their decomposition pathway governed by the presence or absence of α-hydrogens in the substrate.

Comparative Analysis of Chromic Acid vs. Alternative Oxidizing Agents

Several chromium-based oxidizing agents are used in organic synthesis, each with distinct properties and applications. Understanding their comparative reactivity provides valuable insight for selecting the optimal reagent for specific synthetic transformations.

Chromic Acid vs. Pyridinium Chlorochromate (PCC)

Both chromic acid and PCC contain chromium in the +6 oxidation state, but they exhibit significant differences in reactivity and selectivity that make them complementary tools in synthetic organic chemistry.

Table 1. Comparative analysis of chromic acid and PCC as oxidizing agents.

| Parameter | Chromic Acid (H₂CrO₄) | Pyridinium Chlorochromate (PCC) |

|---|---|---|

| Preparation | From CrO₃ or dichromates with H₂SO₄ | From CrO₃, pyridine, and HCl |

| Solubility | Water-soluble | Organic solvents (DCM, chloroform) |

| Primary alcohol oxidation | To carboxylic acids | To aldehydes (stops at first oxidation) |

| Secondary alcohol oxidation | To ketones | To ketones |

| Tertiary alcohol oxidation | No reaction | No reaction |

| Aldehyde oxidation | To carboxylic acids | Minimal further oxidation |

| Reaction conditions | Aqueous, acidic | Anhydrous, milder conditions |

| Practical considerations | Highly corrosive, strong oxidant | Less corrosive, easier to handle |

The key distinction between these reagents lies in their ability to oxidize primary alcohols: while chromic acid typically oxidizes primary alcohols completely to carboxylic acids (especially in aqueous conditions), PCC generally stops at the aldehyde stage. This difference stems primarily from PCC's use in anhydrous conditions, preventing hydration of the aldehyde intermediate that would enable further oxidation to the carboxylic acid.

As one researcher noted: "PCC is a milder version of chromic acid. PCC oxidizes alcohols one rung up the oxidation ladder, from primary alcohols to aldehydes and from secondary alcohols to ketones. In contrast to chromic acid, PCC will not oxidize aldehydes to carboxylic acids".

Jones Reagent and Related Chromium Systems

The Jones oxidation employs chromic acid prepared from chromium trioxide in aqueous sulfuric acid, often with acetone as co-solvent. This specific formulation offers practical advantages while operating through the same fundamental mechanism as other chromic acid oxidations.

Jones reagent is particularly effective for the rapid oxidation of primary and secondary alcohols, with the reaction typically being very exothermic and proceeding with high yields. The oxidation follows stoichiometry where:

- For oxidation to aldehydes and ketones: 2 HCrO₄⁻ + 3 RR'CHOH + 8 H⁺ → 2 [Cr(H₂O)₆]³⁺ + 3 RR'C=O

- For oxidation to carboxylic acids: 4 HCrO₄⁻ + 3 RCH₂OH + 16 H⁺ → 4 [Cr(H₂O)₆]³⁺ + 3 RCOOH

The inorganic byproducts are characteristically green, reflecting the reduction of Cr(VI) to Cr(III) species.

Mechanistic Studies of α-Hydrogen Abstraction in Primary and Secondary Alcohol Systems

The presence of α-hydrogens (hydrogen atoms on the carbon bearing the hydroxyl group) is crucial for the oxidation of alcohols by chromic acid, explaining why tertiary alcohols are generally unreactive toward this oxidant.

Role of α-Hydrogens in the Oxidation Mechanism

The oxidation mechanism hinges on the availability of α-hydrogens:

- Primary alcohols (RCH₂OH) have two α-hydrogens, allowing oxidation to aldehydes and further to carboxylic acids

- Secondary alcohols (R₂CHOH) have one α-hydrogen, permitting oxidation to ketones

- Tertiary alcohols (R₃COH) lack α-hydrogens and therefore resist conventional oxidation

This pattern of reactivity stems directly from the mechanism's requirement for α-hydrogen abstraction following chromate ester formation.

Detailed Mechanism of α-Hydrogen Abstraction

After formation of the chromate ester, the critical step involves removal of the α-hydrogen, leading to elimination of the chromium moiety and formation of the carbonyl product:

- Formation of chromate ester: ROH + H₂CrO₄ → R-O-CrO₃H + H₂O

- Deprotonation at α-carbon: R-CH₂-O-CrO₃H + base → R-CH⁻-O-CrO₃H + BH⁺

- Elimination to form π-bond: R-CH⁻-O-CrO₃H → R-CH=O + HCrO₃⁻

- Reduction of Cr(VI) to Cr(IV) or Cr(III)

The base involved in the deprotonation step may be water, another alcohol molecule, or other nucleophiles present in the reaction mixture. This base-mediated elimination results in breaking the O-Cr bond while simultaneously forming the C=O π-bond.

Kinetic Isotope Effects and Rate Studies

Significant kinetic isotope effects (KIEs) have been observed in chromic acid oxidations, supporting the centrality of C-H bond breaking in the rate-determining step. Studies have reported kH/kD values of approximately 6.4 at 30°C, indicating primary isotope effects consistent with α-hydrogen abstraction being rate-limiting.

Reaction rates are generally enhanced by electron-releasing substituents on the alcohol substrate, with Hammett correlation studies showing negative ρ values (typically -1.0 to -1.2), consistent with development of positive charge character at the α-carbon during the transition state.

The rate equation for typical chromic acid oxidations follows second-order kinetics:

Rate = k[alcohol][chromic acid]

This supports a bimolecular rate-determining step involving both the alcohol substrate and the chromium oxidant.

Substrate-Specific Reactivity: Chalcones, Alkenes, and Aromatic Systems

While alcohol oxidations represent the most common application of chromic acid, this versatile reagent exhibits interesting reactivity patterns with various unsaturated systems and aromatic substrates.

Oxidation of Chalcones and α,β-Unsaturated Systems

Chromic acid oxidation of chalcones (phenyl styryl ketones) proceeds through electrophilic attack at the carbon-carbon double bond. Kinetic studies have established that this reaction follows second-order kinetics, first order in each reactant.

The mechanism involves:

- Electrophilic attack of chromic acid at the electron-rich C=C bond

- Formation of an epoxide intermediate

- Subsequent rearrangement or fragmentation depending on reaction conditions

Activation parameters for chalcone oxidation reveal enthalpies of activation in the range of 12.3–19.4 kcal/mol with entropies of activation from -5 to -22 cal/mol⁻¹K⁻¹. These values are consistent with a highly ordered transition state involving both the chalcone and chromic acid.

Substituent effects have been evaluated using Hammett correlations, with a correlation coefficient established with Brown's σ⁺ values yielding ρ⁺ = -1.2. This negative value confirms that electron-donating groups facilitate the reaction, consistent with electrophilic attack by chromic acid.

Oxidation of Aromatic Alcohols

The chromic acid oxidation of aromatic alcohols presents mechanistically distinct pathways compared to aliphatic systems, particularly for di- and tri-arylcarbinols.

Secondary diarylcarbinols (Ar₂CHOH) undergo oxidation to form benzophenones through the conventional chromate ester pathway involving α-hydrogen abstraction. The reaction follows clean second-order kinetics in 80% aqueous acetic acid containing sulfuric acid.

For tertiary triarylcarbinols (Ar₃COH), which lack α-hydrogens, a different mechanism operates. These substrates undergo oxidative cleavage to yield benzophenones plus phenols through a proposed 1,2-aryl shift mechanism:

- Formation of chromate ester: Ar₃C-OH + H₂CrO₄ → Ar₃C-O-CrO₃H + H₂O

- 1,2-aryl shift as rate-controlling step, forming transition state

- Formation of benzophenone (Ar₂C=O) and phenol (ArOH) products

Electron-donating substituents in tertiary triarylcarbinols predominantly appear in the phenol component of the products, indicating preferential migration of electron-rich aryl groups. The reaction constant for this migration is ρ⁺ = -1.44, while that for the overall reaction is ρ⁺ = -0.879, confirming that electron-donating groups facilitate the oxidation process.

Electrophilic Attack on Alkylbenzenes

Chromic acid can also oxidize alkylbenzenes through electrophilic attack on the aromatic ring. This reaction pathway differs from conventional alcohol oxidations and represents an additional mode of reactivity for chromic acid.

The mechanism involves:

- Electrophilic addition to the aromatic ring

- Formation of a chromium-arene complex

- Oxidative cleavage leading to oxygenated products

Kinetic isotope effects and substituent studies have provided evidence for this mechanistic pathway, with electron-releasing groups moderately facilitating the reaction (ρ⁺ = -1.17).

Ligand Design Strategies for Chromium Trioxide-Amino Acid Complexes

The design of effective ligands for chromium trioxide-amino acid complexes represents a fundamental aspect of coordination chemistry that governs both the stability and functional properties of the resulting compounds [3]. Recent advances in this field have demonstrated that amino acids serve as versatile polydentate ligands capable of forming stable complexes with chromium trioxide through multiple coordination sites [3] [39].

The coordination mechanism of amino acids with chromium trioxide involves the simultaneous engagement of both amino and carboxylate functional groups, creating a chelating effect that enhances complex stability [3]. This bidentate coordination mode has been confirmed through comprehensive infrared spectroscopic analysis, which reveals characteristic shifts in both amino and carboxylate stretching frequencies upon complexation [3]. The amino acids investigated in recent studies include glycine, L-alanine, L-serine, L-proline, L-cysteine, and S-methyl-L-cysteine, each exhibiting distinct coordination characteristics based on their structural features [3] [39].

The synthesis procedure for chromium trioxide-amino acid complexes follows a standardized methodology involving methanolic solutions and reflux conditions [3] [39]. Individual methanolic solutions of amino acids are prepared, followed by the gradual addition of chromium trioxide solution [3]. The reaction mixture is then subjected to refluxing at approximately 65 degrees Celsius for three hours, resulting in the precipitation of reddish-brown complexes [3]. This methodology ensures complete coordination and minimizes the formation of undesired byproducts [39].

Elemental analysis has revealed that the reaction proceeds via a 1:1 molar ratio between chromium trioxide and amino acids, resulting in complexes with the general composition of chromium trioxide-amino acid [3]. The molecular weights of these complexes range from 175.06 grams per mole for the glycine complex to 235.17 grams per mole for the S-methyl-L-cysteine complex [3]. These findings demonstrate the consistent stoichiometric relationship across different amino acid ligands [3].

| Complex Type | Chemical Formula | Molecular Weight (g/mol) | Synthesis Temperature (°C) | Reaction Time (hours) | Coordination Mode |

|---|---|---|---|---|---|

| Chromium Trioxide-Glycine Complex | C₂H₅NO₂CrO₃ | 175.06 [3] | 65 [3] | 3 [3] | Amino and carboxylate groups [3] |

| Chromium Trioxide-L-Alanine Complex | C₃H₇NO₂CrO₃ | 189.08 [3] | 65 [3] | 3 [3] | Amino and carboxylate groups [3] |

| Chromium Trioxide-L-Serine Complex | C₃H₇NO₃CrO₃ | 205.08 [3] | 65 [3] | 3 [3] | Amino and carboxylate groups [3] |

| Chromium Trioxide-L-Proline Complex | C₅H₉NO₂CrO₃ | 215.12 [3] | 65 [3] | 3 [3] | Amino and carboxylate groups [3] |

| Chromium Trioxide-L-Cysteine Complex | C₃H₇NO₂SCrO₃ | 221.14 [3] | 65 [3] | 3 [3] | Amino and carboxylate groups [3] |

| Chromium Trioxide-S-Methyl-L-Cysteine Complex | C₄H₉NO₂SCrO₃ | 235.17 [3] | 65 [3] | 3 [3] | Amino and carboxylate groups [3] |

Computational analysis using density functional theory methods has provided valuable insights into the geometry optimization and energy parameters of these complexes [3]. The optimized geometry predicts a square pyramidal geometry with d-s-p³ hybridization for all complexes, indicating a consistent coordination environment across different amino acid ligands [3]. The calculated energy parameters demonstrate negative values, suggesting that the synthesized chromium trioxide-amino acid complexes exhibit enhanced stability compared to their constituent free amino acids [3].

Advanced ligand design strategies have also been explored through the incorporation of more complex amino acid derivatives [1]. The synthesis of chromium complexes with tryptophan ligands has demonstrated the potential for tridentate coordination, where the indole ring system provides additional coordination sites beyond the conventional amino and carboxyl groups [1]. This approach resulted in the formation of aqua-based chromium complexes with enhanced structural complexity and potentially improved functional properties [1].

Thermal Decomposition Patterns in Synthetic Chromium Complexes

The thermal stability and decomposition behavior of chromic acid-derived coordination complexes constitute critical parameters for understanding their structural integrity and potential applications [10] [11]. Recent thermogravimetric analysis studies have revealed complex multi-stage decomposition patterns that provide insights into the bonding characteristics and stability relationships within these coordination compounds [10] [31].

Nano-sized chromium carboxylate complexes exhibit distinctive two-step thermal decomposition processes, as demonstrated through comprehensive thermogravimetric, differential scanning calorimetry, and differential thermogravimetric studies [10]. The decomposition occurs over broad temperature ranges, with initial degradation typically commencing around 336 Kelvin and extending to approximately 802 Kelvin for trinuclear oxo-centered carboxylato bridged chromium complexes [10]. This extensive temperature range indicates the presence of multiple thermal events corresponding to different structural components within the complex architecture [10].

Kinetic analysis of the thermal decomposition processes reveals that these reactions follow first-order kinetics, enabling the calculation of important thermodynamic parameters including activation energy, pre-exponential factors, and activation entropy [10] [34]. The activation energies vary significantly depending on the specific ligand environment and structural characteristics of the complex [10]. For chromium-benzanthrone derivative complexes, activation energy values of 224 ± 41 kilojoules per mole have been determined using the Flynn-Wall-Ozawa method [11].

The thermal decomposition of chromium trioxide-amino acid complexes follows a characteristic two-stage degradation process [3]. The first decomposition stage typically involves the loss of coordinated water molecules and partial ligand degradation, while the second stage encompasses more extensive structural breakdown and the formation of chromium oxide residues [3]. Infrared spectroscopic analysis of the thermal decomposition products reveals significant changes in the vibrational signatures, confirming the progressive breakdown of the coordination environment [11].

| Complex Type | First Decomposition Stage (°C) | Second Decomposition Stage (°C) | Weight Loss (%) | Decomposition Mechanism | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|

| Chromium Trioxide-Glycine | Two-stage process [3] | Two-stage process [3] | Multi-stage [3] | Thermal degradation [3] | Not reported [3] |

| Chromium Carboxylates | 336-802 [10] | Multi-stage [10] | Variable [10] | Pyrolytic decomposition [10] | Variable [10] |

| Chromium-Benzanthrone Complex | 80-240 [11] | 260-360 [11] | 12-14 (first stage) [11] | Oxidative decomposition [11] | 224 ± 41 [11] |

| Chromium tris-N-benzoyl-N-phenylhydroxylamine | 160-180 [32] | Complete decomposition [32] | Complete [32] | Autocatalytic process [32] | Not reported [32] |

Differential thermal analysis coupled with Fourier transform infrared spectroscopy has enabled the identification of specific decomposition products evolved during thermal treatment [11]. Three-dimensional infrared spectra demonstrate the evolution of water molecules, carbon dioxide, and other organic decomposition products at different temperature stages [11]. The initial decomposition stage, occurring between 80 and 240 degrees Celsius, primarily involves the loss of coordinated water molecules and corresponds to approximately 12-14 percent weight loss [11].

The thermal stability order of chromium complexes has been established based on comprehensive thermogravimetric analysis [34]. Molybdenum-containing analogues generally exhibit higher thermal stability compared to their chromium counterparts, with the stability order following the pattern: carbonyl-containing complexes showing the highest stability, followed by oxo-bridged complexes, and finally hydroxo-bridged systems [34]. This thermal stability relationship correlates directly with the strength of metal-ligand bonding and the overall structural integrity of the coordination framework [34].

Advanced thermal analysis techniques have revealed that the decomposition products of chromium complexes often retain some catalytic activity [33]. Thermogravimetric analysis combined with differential scanning calorimetry has been employed to characterize chromium and cobalt complexes containing nitrilotriacetate and dipicolinate ligands [33]. These studies demonstrate that thermal decomposition products can serve as precatalysts for oligomerization reactions, highlighting the potential utility of controlled thermal treatment in complex activation processes [33].

Spectroscopic Signatures of Chromium(VI) to Chromium(III) Reduction Pathways

The spectroscopic identification and characterization of chromium oxidation state changes represent fundamental aspects of understanding redox processes in chromic acid-derived coordination systems [15] [16]. Multiple complementary spectroscopic techniques provide distinct signatures that enable the precise monitoring of chromium(VI) to chromium(III) reduction pathways and the identification of intermediate species formed during these transformations [15] [18].

X-ray photoelectron spectroscopy serves as a primary technique for directly determining chromium oxidation states through analysis of binding energy shifts [16] [20]. The chromium 2p₃/₂ binding energies exhibit characteristic values of approximately 579.1 electron volts for chromium(VI) and 577.2 electron volts for chromium(III), providing unambiguous identification of the oxidation state [16]. Recent investigations using X-ray photoelectron spectroscopy have demonstrated that alcoholic functional groups undergo oxidation to carboxylic groups during the reduction of chromium(VI) to chromium(III) in graphene-based polymer systems [16].

Ultraviolet-visible spectroscopy provides complementary information regarding electronic transitions and coordination environments in chromium complexes [15] [22] [27]. Chromium(VI) species typically exhibit charge transfer bands in the ultraviolet region, while chromium(III) complexes display characteristic d-d electronic transitions in the visible region between 380 and 780 nanometers [22] [24]. The electronic spectra of chromium(III) complexes reveal multiple absorption bands corresponding to different electronic transitions within the octahedral crystal field environment [25] [26].

Electron paramagnetic resonance spectroscopy offers unique insights into paramagnetic chromium species, particularly chromium(III) and chromium(V) intermediates [18] [25]. Chromium(III) complexes exhibit characteristic g-values in the range of 1.98 to 2.01, reflecting the d³ electronic configuration and the degree of covalency in metal-ligand bonding [25]. The reduction of chromium(VI) by biological molecules such as glutathione has been monitored using electron paramagnetic resonance spectroscopy, revealing the formation of dimeric chromium(V) species as important intermediates in the reduction pathway [18].

| Spectroscopic Method | Chromium(VI) Characteristics | Chromium(III) Characteristics | Reduction Pathway Indicators | Detection Sensitivity |

|---|---|---|---|---|

| Ultraviolet-Visible Spectroscopy | 380-780 nm absorption [22] | d-d transitions at specific wavelengths [25] | Color change orange to green/violet [22] | High [15] |

| Fourier Transform Infrared Spectroscopy | Chromium=Oxygen stretching ~1000 cm⁻¹ [23] | Chromium-Oxygen stretching ~600-700 cm⁻¹ [25] | Band shifts in fingerprint region [11] | Moderate [23] |

| Electron Paramagnetic Resonance | Electron paramagnetic resonance silent (d⁰ configuration) [18] | g-values 1.98-2.01 [25] | Appearance of paramagnetic signals [18] | High for Chromium(III) [25] |

| X-ray Absorption Near Edge Structure | Edge at 6001.7 eV [21] | Edge at lower energy [21] | Edge position shifts [21] | Very high [21] |

| X-ray Photoelectron Spectroscopy | Binding energy shifts [16] | Different binding energies [20] | Oxidation state changes [16] | High [16] |

Fourier transform infrared spectroscopy enables the identification of specific vibrational modes associated with chromium-oxygen bonding in different oxidation states [23] [28]. Chromium(VI) species typically exhibit strong chromium-oxygen stretching vibrations around 1000 wavenumbers, while chromium(III) complexes display chromium-oxygen stretching modes at lower frequencies, typically in the 600-700 wavenumber region [23] [25]. The progression of these vibrational signatures provides direct evidence for oxidation state changes during reduction processes [11].

X-ray absorption near edge structure spectroscopy offers exceptional sensitivity for chromium speciation analysis [21] [23]. The chromium K-edge position shifts systematically with oxidation state, enabling precise determination of chromium(VI) and chromium(III) species even in complex mixtures [21]. Recent studies have demonstrated edge positions at 6001.7 electron volts for chromium(VI) species, with progressive shifts to lower energies accompanying reduction to chromium(III) [21].

Surface-enhanced Raman scattering spectroscopy has emerged as a powerful technique for chromium speciation in aqueous solutions [15]. This method exploits the distinct spectral features of chromium(VI) and chromium(III) species to achieve sensitive detection and quantification [15]. The technique demonstrates particular utility for environmental monitoring applications where precise chromium speciation is critical for assessing toxicity and bioavailability [15].

The mechanistic understanding of chromium(VI) reduction pathways has been enhanced through combined spectroscopic approaches [18] [19]. Nuclear magnetic resonance dispersion profiles and electron paramagnetic resonance measurements have revealed the formation of specific chromium(V) intermediates during the reduction of chromium(VI) by organic reducing agents [18]. These intermediate species exhibit distinct magnetic properties and coordination environments that can be characterized through multi-frequency electron paramagnetic resonance spectroscopy [20].

Density Functional Theory calculations provide fundamental insights into the electronic structure and chemical behavior of chromic acid protonation states. The computational analysis reveals significant variations in electronic properties across different protonation states of chromium species [1] [2].

Electronic Structure Analysis

The ground state electronic configuration of chromic acid demonstrates a singlet multiplicity, with the chromium center maintaining a formal +6 oxidation state [3]. Comparative calculations using the B3LYP functional with 6-311++G(d,p) basis set show that the neutral chromic acid molecule exhibits a HOMO-LUMO gap of approximately 4.82 eV, indicating substantial electronic stability [1] [2].

The monoprotonated species (HCrO4-) displays distinct electronic characteristics, with calculations using the PBE functional revealing a doublet ground state multiplicity and a reduced HOMO-LUMO gap of 3.65 eV [1]. This reduction in electronic gap reflects the increased reactivity of the monoprotonated form compared to the neutral species.

Protonation State Energetics

Systematic analysis of protonation state energetics demonstrates that the dichromate species (Cr2O7^2-) possesses enhanced thermodynamic stability relative to monomeric chromic acid, with a relative stability of -89.4 kJ/mol [1] [2]. This stabilization arises from the formation of bridging oxygen atoms that facilitate electron delocalization across the dichromate framework.

The chromate ion (CrO4^2-) exhibits the largest HOMO-LUMO gap of 6.23 eV among the studied species, reflecting its inherent stability in aqueous environments [1] [2]. The tetrahedral geometry of the chromate ion contributes to this electronic stability through optimal orbital overlap between chromium d-orbitals and oxygen p-orbitals.

Mulliken Charge Analysis

Mulliken population analysis reveals systematic variations in charge distribution across protonation states [1] [2]. The chromium center maintains a positive charge ranging from 0.98 to 1.45 atomic units, with the highest charge density observed in the dichromate species. This charge distribution correlates with the oxidizing potential of each species, with higher positive charges corresponding to enhanced oxidative capability.

Solvation Effects

Polarizable continuum model calculations demonstrate significant solvation effects on the relative stability of chromic acid protonation states [1] [2]. The inclusion of aqueous solvation stabilizes the ionic species (CrO4^2-, HCrO4-, and Cr2O7^2-) relative to the neutral chromic acid molecule, consistent with experimental observations of chromic acid behavior in aqueous solutions.

Molecular Dynamics Simulations of Chromium-Oxygen Bond Cleavage

Molecular dynamics simulations provide detailed mechanistic insights into the kinetics and thermodynamics of chromium-oxygen bond dissociation processes [4] [5]. These computational studies reveal fundamental aspects of bond cleavage mechanisms that are essential for understanding chromic acid reactivity.

Simulation Methodology

Reactive molecular dynamics simulations employ the ReaxFF force field to model chromium-oxygen bond dissociation events [4]. The ReaxFF potential accurately captures bond formation and breaking processes while maintaining computational efficiency for extended simulation timescales. Simulations typically span 100-200 picoseconds at 298 K to capture statistically significant bond dissociation events.

Bond Dissociation Energetics

The calculated bond dissociation energies reveal systematic variations across different chromium species [4] [5]. Chromic acid (H2CrO4) exhibits a Cr-O bond dissociation energy of 385.7 kJ/mol, while the chromate ion (CrO4^2-) demonstrates enhanced bond stability with a dissociation energy of 412.3 kJ/mol. This increased stability reflects the charge stabilization effects in the anionic species.

The dichromate species (Cr2O7^2-) displays intermediate bond dissociation energies of 398.2 kJ/mol, consistent with the bridging oxygen environment that moderates the bond strength relative to terminal oxygen atoms [4] [5].

Dynamic Bond Behavior

Molecular dynamics trajectories reveal that chromium-oxygen bonds undergo significant thermal fluctuations with average bond lengths ranging from 1.63 to 2.01 Å depending on the chemical environment [4] [5]. The [Cr(H2O)6]^3+ complex exhibits the longest average Cr-O bond length of 2.01 Å, reflecting the weaker coordination bonds in the hydrated trivalent chromium species.

Activation Energy Analysis

Transition state theory analysis of the molecular dynamics trajectories provides activation energies for bond dissociation processes [4] [5]. The activation energies range from 89.6 kJ/mol for the hydrated chromium(III) species to 167.8 kJ/mol for the chromate ion. These values correlate with the observed dissociation probabilities, with higher activation energies corresponding to lower dissociation frequencies.

Vibrational Frequency Analysis

The molecular dynamics simulations reveal characteristic vibrational frequencies for chromium-oxygen bonds [6]. The bond stretching frequencies range from 485 cm^-1 for the hydrated chromium(III) complex to 945 cm^-1 for chromic acid. These frequencies provide direct comparison with experimental vibrational spectroscopy data and validate the accuracy of the computational model.

Solvent Effects on Bond Cleavage

Explicit water molecules in the molecular dynamics simulations demonstrate significant influence on chromium-oxygen bond dissociation kinetics [7] [8]. The presence of water molecules facilitates proton transfer processes that can stabilize bond dissociation products, thereby lowering the effective activation barriers for bond cleavage.

Transition State Modeling for Epoxidation and Oxidative Scission Reactions

Transition state modeling provides critical insights into the reaction mechanisms of chromic acid-mediated oxidation processes [9]. These computational studies reveal the detailed molecular-level events that govern selectivity and reactivity in chromium-catalyzed transformations.

Epoxidation Reaction Mechanisms

Density functional theory calculations reveal that chromic acid-mediated epoxidation reactions proceed through spiro transition states [9]. The transition state for ethylene epoxidation exhibits an activation barrier of 89.4 kJ/mol, with a characteristic imaginary frequency of -1245 cm^-1 corresponding to the oxygen transfer mode.

The transition state geometry shows the chromium center at a distance of 1.85 Å from the transferring oxygen atom, while the developing C-O bond length is 2.14 Å [9]. This geometry facilitates optimal orbital overlap between the chromium d-orbitals and the alkene π-system, promoting efficient oxygen transfer.

Alcohol Oxidation Pathways

Computational analysis of alcohol oxidation by chromic acid reveals a two-step mechanism involving initial chromate ester formation followed by hydrogen atom abstraction. The transition state for isopropanol oxidation exhibits an activation barrier of 76.2 kJ/mol, with the rate-determining step involving C-H bond cleavage.

The transition state structure shows significant changes in the Cr-O bond length (1.78 Å) and C-O bond formation (2.08 Å). The selectivity factor of 0.92 indicates high preference for the desired ketone product formation over competing side reactions.

Aldehyde Oxidation Mechanisms

Aldehyde oxidation by chromic acid proceeds through hydrate formation followed by chromate ester oxidation. The transition state for acetaldehyde oxidation exhibits the lowest activation barrier of 45.8 kJ/mol among the studied reactions, reflecting the enhanced reactivity of the aldehyde hydrate intermediate.

The high selectivity factor of 0.95 for aldehyde oxidation demonstrates the strong preference for carboxylic acid formation over competing oxidative degradation pathways. This selectivity arises from the favorable transition state geometry that minimizes steric interactions.

Aromatic Oxidation Pathways

Aromatic substrates present greater computational challenges due to the delocalized π-electron system. Benzene oxidation by chromic acid exhibits an activation barrier of 112.7 kJ/mol, with the transition state characterized by partial disruption of the aromatic π-system.

The selectivity factor of 0.73 for aromatic oxidation reflects the competing reaction pathways available for aromatic substrates. The transition state shows increased Cr-O (1.89 Å) and C-O (2.23 Å) distances, indicating a later transition state compared to alkene epoxidation.

C-H Bond Activation Mechanisms

Methane activation by chromic acid represents the most challenging oxidation process, with an activation barrier of 145.3 kJ/mol. The transition state exhibits the longest Cr-O distance of 1.94 Å, reflecting the difficulty of activating the strong C-H bond in methane.

The low selectivity factor of 0.68 for methane activation indicates significant competing pathways and potential for overoxidation. These computational results provide important insights for developing more selective chromium-based oxidation catalysts.

Solvent Effects on Transition States

Polarizable continuum model calculations demonstrate that aqueous solvation significantly affects transition state energetics [9]. Solvation generally stabilizes the transition states for polar substrates while having minimal effect on nonpolar alkenes. These solvation effects contribute to the observed substrate selectivity in chromic acid oxidation reactions.

Electronic Structure of Transition States

Natural bond orbital analysis of the transition states reveals significant charge transfer character in the chromium-oxygen bonds [9]. The transition states exhibit partial ionic character, with electron density transfer from the substrate to the chromium center. This charge transfer facilitates the oxygen atom transfer process and contributes to the observed reaction selectivity.

Physical Description

ODOURLESS DARK RED DELIQUESCENT CRYSTALS, FLAKES OR GRANULAR POWDER.

Color/Form

Red ortho crystals /Anhydrous chromic acid, chromic trioxide/

Brown solid

Boiling Point

Density

2.7 g/cm³

Melting Point

197 °C

UNII

GHS Hazard Statements

H271 (16.33%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H300 (33.67%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (17.35%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (47.96%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (51.02%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (34.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H340 (17.35%): May cause genetic defects [Danger Germ cell mutagenicity];

H341 (33.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H361 (51.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (17.35%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (98.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1333-82-0

Wikipedia

Use Classification

Methods of Manufacturing

Sodium dichromate + sulfuric acid (reaction)

General Manufacturing Information

Fabricated metal product manufacturing

Primary metal manufacturing

Chromic acid (H2CrO4): ACTIVE

R - indicates a substance that is the subject of a TSCA section 6 risk management rule.

/Chromic acid:/ This important acid is known also as chromium trioxide. The technical grade is obtainable from primary producers in an anhydrous form as small dark red flakes containing 99% CrO3. Like all chromates and dichromates, its chromium is in the hexavalent state. It is very soluble and strongly reactive both as an acid and as an oxidizing agent ... .

Analytic Laboratory Methods

NIOSH Method 7600. Chromium, Hexavalent. Concentrations of chromic acid as CrO4- 2/diphenylazide complex measured using UV/VIS spectrophotometry. Detection limit = 0.05 ug/sample.

NIOSH Method 7604. Chromium, Hexavalent. Concentrations of chromic acid as CrO4-2 ion measured using ion chromatography with conductivity detection. Detection limit = 3.5 ug/sample.